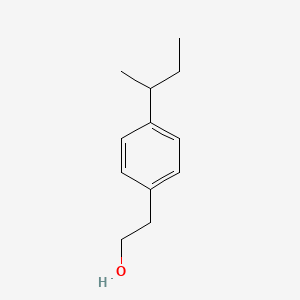
2-(4-Butan-2-ylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butan-2-ylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a type of alcohol that features a phenyl group substituted with a butan-2-yl group and an ethanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-ylphenyl)ethanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 2-butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
化学反应分析
Types of Reactions
2-(4-Butan-2-ylphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Tosylates
科学研究应用
2-(4-Butan-2-ylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Butan-2-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Phenylethanol: An alcohol with a phenyl group and an ethanol group, commonly used in fragrances and flavors.
4-Butylphenol: A phenol derivative with a butyl group, known for its antimicrobial properties.
2-Butanol: A secondary alcohol with a butyl group, used as a solvent and in the production of other chemicals.
Uniqueness
2-(4-Butan-2-ylphenyl)ethanol is unique due to its specific structural features, which combine the properties of both phenyl and butyl groups.
生物活性
2-(4-Butan-2-ylphenyl)ethanol, also known as 4-sec-butylphenylethanol , is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.
- Molecular Formula : C12H18O
- Molecular Weight : 182.27 g/mol
- Structure : The compound features a phenolic structure with a sec-butyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds, including this compound, exhibit significant antimicrobial activity. For instance, phenolic compounds have been shown to disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival.
Antioxidant Effects
The antioxidant capacity of this compound is noteworthy. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that similar compounds can enhance cellular antioxidant defenses by upregulating antioxidant enzymes .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action could be beneficial in managing conditions like arthritis and cardiovascular diseases .
Enzyme Interaction
The biological activity of this compound may involve interaction with various enzymes. For example, it can act as an inhibitor or modulator of enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and proliferation .
Cellular Pathways
The compound may affect several signaling pathways, including those related to inflammation and oxidative stress response. By modulating these pathways, it can potentially alter gene expression patterns associated with disease progression .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of phenolic compounds showed that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a natural antimicrobial agent .
Research on Antioxidant Activity
In vitro assays evaluating the antioxidant activity of various phenolic compounds indicated that this compound effectively reduced lipid peroxidation in cellular models. This property suggests its potential use in formulations aimed at reducing oxidative damage in skin care products or dietary supplements .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Hydroxybenzoic acid | Moderate | High | Low |
| Resveratrol | High | Very High | High |
属性
CAS 编号 |
6279-90-9 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2-(4-butan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI 键 |
CIEGAWJENFWOMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















